molecular formula C6H10ClNO2S B2736329 N,N-Bis(prop-2-enyl)sulfamoyl chloride CAS No. 95448-17-2

N,N-Bis(prop-2-enyl)sulfamoyl chloride

Cat. No. B2736329
CAS RN: 95448-17-2
M. Wt: 195.66
InChI Key: DAARIJGHBSVJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(prop-2-enyl)sulfamoyl chloride, also known as BSOC, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BSOC is a sulfonamide compound that contains two prop-2-enyl groups, which make it a versatile reagent for organic synthesis.

Scientific Research Applications

Synthesis and Membrane Technology A significant application of sulfamoyl chloride derivatives is in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes have shown improved water flux for the treatment of dye solutions, highlighting their role in enhancing surface hydrophilicity without compromising dye rejection. The introduction of sulfonic acid groups into aromatic diamine monomers is pivotal for water permeation and dye rejection during the thin-film composite nanofiltration separation process (Yang Liu et al., 2012).

Chemoselective Catalysis Sulfamoyl chloride derivatives are utilized in chemoselective catalysis, as illustrated by the use of ionic liquid-regulated sulfamic acid for the transesterification of β-ketoesters. This application demonstrates the versatility of sulfamoyl derivatives in promoting specific chemical reactions while maintaining catalytic activity over multiple uses (Wang Bo et al., 2003).

Functional Aromatic Multisulfonyl Chlorides Synthesis In the realm of organic synthesis, functional aromatic multisulfonyl chlorides and their masked precursors have been developed. These compounds serve as essential building blocks for the creation of dendritic and complex organic molecules. The process involves a sequence of reactions, including oxidative chlorination, to yield sulfonyl chlorides, demonstrating the compound's utility in complex organic synthesis (V. Percec et al., 2001).

Fluorinated Electrolyte for Li-ion Cells Another innovative application involves the use of fluorinated electrolytes containing prop-1-ene-1,3-sultone additives for Li-ion cells. This highlights the role of sulfamoyl chloride derivatives in enhancing the performance of high-voltage Li-ion batteries, pointing towards advancements in energy storage technologies (J. Xia et al., 2016).

properties

IUPAC Name

N,N-bis(prop-2-enyl)sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2S/c1-3-5-8(6-4-2)11(7,9)10/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAARIJGHBSVJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(prop-2-enyl)sulfamoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.